2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a 2-methoxyphenyl group, position 5 with a methyl group, and position 7 with a piperazine ring linked to an acetonitrile moiety. The 2-methoxyphenyl group may influence electronic properties and binding affinity, while the methyl group at position 5 could enhance metabolic stability .
Properties
IUPAC Name |
2-[4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-13-19(25-11-9-24(8-7-21)10-12-25)26-20(23-15)17(14-22-26)16-5-3-4-6-18(16)27-2/h3-6,13-14H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZISYKRRDLMXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC#N)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile” is an extremely selective antagonist that primarily targets the adenosine A2A receptors . These receptors play a crucial role in the central nervous system and are involved in regulating myocardial oxygen consumption and coronary blood flow.
Mode of Action
This compound binds to human and rat A2A receptors with high affinity. The Ki values, which represent the binding affinity, are 0.048 and 0.5 nM respectively. This interaction results in the inhibition of the A2A receptor, thereby modulating its function.
Biochemical Pathways
Adenosine A2A receptors are known to play a role in the regulation of glutamate and dopamine release in the brain, which could potentially be affected by this compound.
Pharmacokinetics
The compound’s high affinity for its target suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the physiological role of the adenosine A2A receptors it targets. By acting as an antagonist, it can inhibit the normal function of these receptors, potentially leading to a variety of effects based on the role of A2A receptors in different tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Functional Group Analysis
- Piperazine Derivatives: The target compound’s piperazine-acetonitrile side chain contrasts with 4-methylpiperazine in . Piperazine derivatives are known to modulate pharmacokinetics (e.g., solubility, blood-brain barrier penetration) .
- Acetonitrile vs. Trifluoromethyl: The acetonitrile group (polar, hydrogen-bond acceptor) differs from the trifluoromethyl group (nonpolar, electron-withdrawing) in . This impacts both solubility and target affinity .
- Methoxy vs. Halogen Substituents : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, whereas halogenated analogs () exhibit stronger electron-withdrawing properties and enhanced receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
